molecular formula C17H17NO5 B5682502 N-(1,3-benzodioxol-5-ylmethyl)-2-(4-methoxyphenoxy)acetamide

N-(1,3-benzodioxol-5-ylmethyl)-2-(4-methoxyphenoxy)acetamide

Cat. No. B5682502
M. Wt: 315.32 g/mol
InChI Key: CQIOWBRQZQDRJI-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of compounds related to N-(1,3-benzodioxol-5-ylmethyl)-2-(4-methoxyphenoxy)acetamide involves multiple steps that aim to introduce specific functional groups and structural frameworks essential for its unique properties. For instance, a study by Zhang et al. (2005) discusses the synthesis of a closely related compound, where the methodology could provide insights into the synthesis of N-(1,3-benzodioxol-5-ylmethyl)-2-(4-methoxyphenoxy)acetamide. The process involves the reaction of diiodomethane-d(2) with a phenol precursor, followed by alkylation to introduce the methoxyphenoxy moiety, a key step that might be adaptable for synthesizing the target compound (Zhang, Maeda, Ito, Okauchi, Ogawa, Noguchi, Suhara, Halldin, & Suzuki, 2005).

Molecular Structure Analysis

Molecular structure analysis of acetamide derivatives, including those structurally related to N-(1,3-benzodioxol-5-ylmethyl)-2-(4-methoxyphenoxy)acetamide, reveals the intricacies of their molecular architecture. For instance, Camerman et al. (2005) detail the crystal structure of 2-acetamido-N-benzyl-2-(methoxyamino)acetamides, providing insights into the linear and bent conformations of acetamide moieties, which are crucial for understanding the structural basis of the compound's properties (Camerman, Hempel, Mastropaolo, & Camerman, 2005).

Chemical Reactions and Properties

Chemical reactions involving acetamide compounds often aim to modify or enhance their functional capabilities. For example, the study by Sunder and Maleraju (2013) on the synthesis of acetamide derivatives with anti-inflammatory activity showcases the chemical versatility and potential therapeutic applications of such compounds, suggesting similar possibilities for N-(1,3-benzodioxol-5-ylmethyl)-2-(4-methoxyphenoxy)acetamide (Sunder & Maleraju, 2013).

Physical Properties Analysis

Analyzing the physical properties of N-(1,3-benzodioxol-5-ylmethyl)-2-(4-methoxyphenoxy)acetamide involves understanding its stability, solubility, and other physicochemical characteristics. Although specific studies on this compound are not directly cited, research on similar compounds, such as the work by Sakai et al. (2022), which discusses the properties of benzyl N-acetylcarbamate derivatives, can provide a foundation for hypothesizing about the physical properties of the target compound (Sakai, Takenaka, Koike, Hira, & Mori, 2022).

properties

IUPAC Name

N-(1,3-benzodioxol-5-ylmethyl)-2-(4-methoxyphenoxy)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H17NO5/c1-20-13-3-5-14(6-4-13)21-10-17(19)18-9-12-2-7-15-16(8-12)23-11-22-15/h2-8H,9-11H2,1H3,(H,18,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CQIOWBRQZQDRJI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)OCC(=O)NCC2=CC3=C(C=C2)OCO3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H17NO5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

315.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(1,3-benzodioxol-5-ylmethyl)-2-(4-methoxyphenoxy)acetamide

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